1-(3-fluoro-4-nitrobenzyl)-1H-imidazole
Description
1-(3-Fluoro-4-nitrobenzyl)-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a 3-fluoro-4-nitrobenzyl group. The imidazole core is a five-membered aromatic ring with two nitrogen atoms, conferring both basicity and hydrogen-bonding capabilities. The 3-fluoro and 4-nitro substituents on the benzyl group introduce strong electron-withdrawing effects, influencing the compound’s electronic distribution, solubility, and reactivity.
Properties
Molecular Formula |
C10H8FN3O2 |
|---|---|
Molecular Weight |
221.19 g/mol |
IUPAC Name |
1-[(3-fluoro-4-nitrophenyl)methyl]imidazole |
InChI |
InChI=1S/C10H8FN3O2/c11-9-5-8(1-2-10(9)14(15)16)6-13-4-3-12-7-13/h1-5,7H,6H2 |
InChI Key |
AWBXBGKPXJPHBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CN=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of imidazole derivatives are highly dependent on substituent patterns. Key analogs include:
Key Observations :
Physicochemical Properties
- Solubility and Lipophilicity : The nitro group increases polarity, reducing logP compared to chloro or bromo analogs (e.g., 1-(4-bromophenyl)-1H-imidazole in has higher lipophilicity, aiding membrane permeation) .
- Stability : Nitro groups may confer photolytic instability, whereas fluoro substituents enhance oxidative metabolic resistance .
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